molecular formula C17H16ClNO4S B11491686 dimethyl (3R)-3-(4-chlorophenyl)-5-methyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 1082688-46-7

dimethyl (3R)-3-(4-chlorophenyl)-5-methyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

Cat. No.: B11491686
CAS No.: 1082688-46-7
M. Wt: 365.8 g/mol
InChI Key: ZRJHPFLGQPBWLI-OAHLLOKOSA-N
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Description

Dimethyl (3R)-3-(4-chlorophenyl)-5-methyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a complex organic compound with a unique structure that includes a pyrrolo[1,2-c][1,3]thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (3R)-3-(4-chlorophenyl)-5-methyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate typically involves multi-step organic reactions. One common approach includes the formation of the pyrrolo[1,2-c][1,3]thiazole core through a cyclization reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3R)-3-(4-chlorophenyl)-5-methyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Dimethyl (3R)-3-(4-chlorophenyl)-5-methyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of dimethyl (3R)-3-(4-chlorophenyl)-5-methyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (3R)-3-(4-bromophenyl)-5-methyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
  • Dimethyl (3R)-3-(4-fluorophenyl)-5-methyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

Uniqueness

Dimethyl (3R)-3-(4-chlorophenyl)-5-methyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring, leading to variations in their reactivity and applications.

Properties

CAS No.

1082688-46-7

Molecular Formula

C17H16ClNO4S

Molecular Weight

365.8 g/mol

IUPAC Name

dimethyl (3R)-3-(4-chlorophenyl)-5-methyl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

InChI

InChI=1S/C17H16ClNO4S/c1-9-13(16(20)22-2)14(17(21)23-3)12-8-24-15(19(9)12)10-4-6-11(18)7-5-10/h4-7,15H,8H2,1-3H3/t15-/m1/s1

InChI Key

ZRJHPFLGQPBWLI-OAHLLOKOSA-N

Isomeric SMILES

CC1=C(C(=C2N1[C@H](SC2)C3=CC=C(C=C3)Cl)C(=O)OC)C(=O)OC

Canonical SMILES

CC1=C(C(=C2N1C(SC2)C3=CC=C(C=C3)Cl)C(=O)OC)C(=O)OC

Origin of Product

United States

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